N-(naphthalen-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(naphthalen-2-yl)piperidine-1-carboxamide: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a naphthalene ring attached to a piperidine ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-2-yl)piperidine-1-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-(naphthalen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-one derivatives.
Reduction: Formation of N-(naphthalen-2-yl)piperidine.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: N-(naphthalen-2-yl)piperidine-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an inhibitor of certain enzymes and receptors. It has shown promise in the development of drugs targeting neurological disorders and infectious diseases .
Industry: The compound is also utilized in the development of advanced materials, including polymers and dyes. Its unique structural properties make it suitable for applications in electronic and optical devices .
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
- N-(naphthalen-1-yl)piperidine-2-carboxamide
- N-(naphthalen-2-yl)piperidine-2-carboxamide
- N-(naphthalen-1-yl)piperidine-1-carboxamide
Comparison: N-(naphthalen-2-yl)piperidine-1-carboxamide is unique due to the position of the naphthalene ring attachment, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications .
Properties
CAS No. |
312269-36-6 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-naphthalen-2-ylpiperidine-1-carboxamide |
InChI |
InChI=1S/C16H18N2O/c19-16(18-10-4-1-5-11-18)17-15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2,(H,17,19) |
InChI Key |
ANNDKQIHRHARNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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